(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
Description
The compound (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone features a benzothiazole core substituted with an ethoxy group at the 4-position, linked via a piperazine moiety to an isoxazole ring bearing a furan-2-yl substituent. The ethoxy group may enhance lipophilicity and metabolic stability, while the furan substituent could facilitate π-π stacking interactions with biological targets .
Properties
IUPAC Name |
[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-2-27-16-5-3-7-18-19(16)22-21(30-18)25-10-8-24(9-11-25)20(26)14-13-17(29-23-14)15-6-4-12-28-15/h3-7,12-13H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGOBMCVUZUZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies demonstrating its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.46 g/mol. The structure incorporates a piperazine ring, a benzothiazole moiety, and an isoxazole group, which contribute to its diverse biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 368.46 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
The compound's mechanism of action is primarily attributed to its ability to interact with various biological targets, influencing key biochemical pathways. Its structural components enable it to act as an inhibitor or modulator of specific enzymes and receptors involved in disease processes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of benzothiazole exhibit selective cytotoxicity against various cancer cell lines. A study indicated that compounds with similar structural motifs demonstrated IC50 values ranging from 8.5 μM to 14.9 μM against K562 cells, suggesting significant anticancer potential compared to standard treatments like cisplatin .
Antimicrobial Properties
In vitro studies have also evaluated the antimicrobial activity of related compounds. For example, derivatives have shown promising antibacterial and antifungal effects, with minimal inhibitory concentrations (MIC) as low as 50 μg/mL against tested organisms . This suggests a broad spectrum of activity that could be harnessed in therapeutic applications.
Neuropharmacological Effects
The piperazine component of the compound is known for its neuropharmacological properties. Research indicates that similar piperazine derivatives can exhibit anxiolytic and antidepressant effects by modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
Study 1: Anticancer Efficacy
A recent study focused on the synthesis and biological evaluation of various benzothiazole derivatives, including those structurally related to our compound. The results demonstrated that certain derivatives induced apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways, highlighting their potential as effective anticancer agents .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of compounds similar to our target compound. The findings revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, reinforcing the potential for developing new antimicrobial therapies based on this scaffold .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences and Substituent Effects
Compound 941869-25-6
- Structure: (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
- Key Differences :
- Ethoxy group at the 6-position of the benzothiazole (vs. 4-position in the target compound).
- Lacks the furan-2-yl substituent on the isoxazole.
- Implications: Positional isomerism (4- vs.
Compound 941869-27-8
- Structure: (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
- Key Differences :
- Ethyl group replaces the ethoxy at the 4-position of the benzothiazole.
- Lacks the furan substituent.
- Implications :
- The ethyl group increases hydrophobicity, which might improve blood-brain barrier penetration but reduce solubility.
Compound w3 (from )
- Structure: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone
- Key Differences :
- Pyrimidine-triazole core instead of benzothiazole-isoxazole.
- Chloro and triazole substituents.
- Implications :
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Substituent Position Matters : The 4-ethoxy group in the target compound may offer better metabolic stability than 6-ethoxy or ethyl analogs due to reduced steric hindrance .
Furan Enhances Bioavailability : The 5-(furan-2-yl)isoxazole moiety likely improves solubility and target engagement compared to unsubstituted isoxazoles .
Heterocyclic Hybrids : Combining benzothiazole, piperazine, and isoxazole motifs balances lipophilicity and polarity, critical for CNS drug design .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone, and how can reaction conditions be optimized?
- Methodology :
- Stepwise synthesis : Begin with coupling the ethoxybenzo[d]thiazole and piperazine moieties under reflux conditions, followed by introducing the isoxazole-furan fragment via nucleophilic substitution or condensation reactions. Catalysts (e.g., Pd for cross-couplings) and solvents (DMSO, ethanol) are critical for yield optimization .
- Optimization variables : Adjust temperature (60–120°C), solvent polarity, and catalyst loading. Monitor intermediates via TLC/HPLC to minimize by-products .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Key techniques :
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm connectivity and substituent positions | Peaks for ethoxy (δ ~1.3–1.5 ppm), furan protons (δ ~6.5–7.5 ppm) |
| HRMS | Verify molecular formula | Exact mass matching C₂₃H₂₃N₃O₃S (hypothetical example) |
| IR | Identify functional groups (e.g., C=O at ~1700 cm⁻¹) | Stretching bands for ketone, thiazole |
Q. What initial biological screening approaches are recommended for this compound?
- In vitro assays :
- Cytotoxicity : Use SRB assay on cancer cell lines (e.g., MCF-7, HEPG-2) with CHS-828 as a reference compound. Test at 1–100 µM concentrations in RPMI-1640 medium .
- Antimicrobial activity : Agar dilution method against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50 µg/mL .
- Dose-response curves : Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding affinity of this compound?
- Approaches :
- Molecular docking : Simulate interactions with targets (e.g., kinases, GPCRs) using AutoDock Vina. The ethoxy group may enhance hydrophobic binding in active sites .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The furan ring’s electron-rich nature could dictate regioselectivity in reactions .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .
Q. How can researchers address contradictions in biological activity data across studies?
- Case example : Discrepancies in cytotoxicity (e.g., high activity in MCF-7 but low in HEPG-2):
- Experimental variables : Control for cell line viability (passage number, culture conditions), solvent effects (DMSO ≤0.5%), and assay protocols (incubation time, serum content) .
- Statistical validation : Use ANOVA with post-hoc tests to confirm significance (p < 0.05). Replicate assays in triplicate .
- Mechanistic studies : Perform flow cytometry (apoptosis) or Western blotting (target protein expression) to identify context-dependent activity .
Q. What strategies improve selectivity toward specific biological targets?
- Structural modifications :
- Piperazine substitution : Replace with morpholine or introduce bulky groups (e.g., tert-butyl) to modulate steric effects and target engagement .
- Isoxazole bioisosteres : Replace furan with thiophene or pyridine to alter electronic properties and binding affinity .
- Pharmacophore mapping : Use Schrödinger’s Phase to align critical features (H-bond acceptors, aromatic rings) with known active compounds .
Data Contradiction Analysis
Q. How to resolve discrepancies in synthetic yields reported for similar compounds?
- Case study : Yields ranging from 51% to 75% for analogous piperazine-thiazole derivatives :
- Root causes : Variability in catalyst purity (e.g., Pd(PPh₃)₄ vs. PdCl₂), reaction atmosphere (N₂ vs. air), or workup methods (extraction vs. direct filtration).
- Mitigation : Standardize reagents (≥99% purity), use inert conditions, and optimize quenching (e.g., acidified ice-water for abrupt crystallization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
